
Revefenacin
概要
説明
レベフェナシンは、Yupelriというブランド名で販売されている、主に慢性閉塞性肺疾患(COPD)の治療に使用される医薬品です。これは、吸入によって投与される長時間作用性ムスカリン拮抗薬です。レベフェナシンは、Theravance Biopharmaによって開発され、Mylanによって販売されています。 2018年に米国で承認されました .
2. 製法
合成経路と反応条件: レベフェナシンの合成は、入手しやすい出発物質から始まる複数のステップを伴います。このプロセスには、化合物の重要な特徴であるビフェニルカルバメート構造の形成が含まれます。合成経路には通常、次のステップが含まれます。
- ビフェニルコアの形成。
- カルバメート基の導入。
- 第三級アミンの形成。
工業生産方法: レベフェナシンの工業生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、反応中の温度、圧力、pHを制御することが含まれます。 このプロセスには、最終生成物を分離するための結晶化やクロマトグラフィーなどの精製ステップも含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Revefenacin involves multiple steps, starting from readily available starting materials. The process includes the formation of a biphenyl carbamate structure, which is a key feature of the compound. The synthetic route typically involves the following steps:
- Formation of the biphenyl core.
- Introduction of the carbamate group.
- Formation of the tertiary amine.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The process also involves purification steps such as crystallization and chromatography to isolate the final product .
化学反応の分析
反応の種類: レベフェナシンは、次のようないくつかの種類の化学反応を起こします。
酸化: レベフェナシンは、特に第三級アミン基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルバメート基で起こる可能性があります。
置換: 置換反応は、ビフェニルコアで起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 臭素や塩素などのハロゲン化剤を置換反応に使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はN-オキシドの形成につながる可能性があり、還元は第二級アミンの形成につながる可能性があります .
4. 科学研究への応用
レベフェナシンには、次のようないくつかの科学研究への応用があります。
化学: 長時間作用性ムスカリン拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: レベフェナシンは、ムスカリン受容体との相互作用を理解するための生物学的調査で使用されます。
医学: COPDやその他の呼吸器疾患の治療における治療効果について、広く研究されています。
科学的研究の応用
Efficacy in COPD Treatment
Revefenacin has shown substantial efficacy in improving lung function among COPD patients. The primary measure of efficacy in clinical studies is the change in forced expiratory volume in one second (FEV1), which is a critical indicator of pulmonary function.
Clinical Trial Findings
-
Phase III Trials : Two pivotal Phase III trials (Study 0126 and Study 0127) assessed the efficacy of this compound at doses of 88 µg and 175 µg compared to placebo. Results indicated:
- At day 85, this compound 175 µg improved trough FEV1 by 160 mL compared to placebo (p < 0.0001) in Study 0127, while this compound 88 µg showed a significant improvement of 79 mL (p = 0.0003) in Study 0126 .
- Pooled data revealed an overall increase in trough FEV1 of approximately 119 mL for the this compound group versus placebo, demonstrating consistent bronchodilation effects across studies .
- Meta-Analysis : A systematic review including six trials with over 2,000 participants confirmed that this compound significantly improved lung function metrics compared to placebo, with a mean increase in trough FEV1 exceeding 100 mL across various patient demographics .
- Long-Term Efficacy : A separate analysis indicated that this compound maintained significant improvements in lung function over a full 24-hour period, reinforcing its potential as a long-term treatment option for COPD management .
Safety Profile
The safety profile of this compound has been evaluated extensively across multiple studies:
- Adverse Events : The incidence of treatment-emergent adverse events was low, with most reported events being mild or moderate. The drug was generally well tolerated among participants .
- Comparative Safety : In long-term studies comparing this compound to other LAMAs, no new safety concerns were identified, establishing a favorable risk-benefit profile for its use in COPD treatment .
Case Studies and Real-World Applications
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study Analysis : A retrospective analysis from Phase III studies demonstrated that patients receiving this compound experienced sustained improvements in quality of life and symptom management, as measured by standardized questionnaires like the St. George's Respiratory Questionnaire (SGRQ) .
- Patient Demographics : Studies have included diverse populations, including those with concomitant use of long-acting beta agonists and varying degrees of disease severity, indicating broad applicability across different patient profiles .
Future Directions and Research Needs
While current findings are promising, further research is warranted to explore:
- Long-Term Outcomes : Additional studies focusing on long-term efficacy and safety beyond the initial treatment periods are needed to understand the chronic implications of this compound therapy.
- Cost-Effectiveness Analysis : Evaluating the economic impact of introducing this compound into standard COPD treatment protocols could provide insights into its viability as a first-line therapy.
作用機序
レベフェナシンは、長時間作用性ムスカリン拮抗薬として作用することによって、その効果を発揮します。これは、特に気管支平滑筋のM3受容体におけるムスカリン受容体におけるアセチルコリンの作用を競合的に可逆的に阻害します。この阻害は気管支拡張を引き起こし、これによりCOPDの症状を緩和するのに役立ちます。 この化合物は、ムスカリン受容体に対する親和性が高く、ゆっくりと解離するため、持続的な気管支拡張効果が得られます .
類似化合物との比較
レベフェナシンは、1日1回投与とネブライザー投与が可能であるため、長時間作用性ムスカリン拮抗薬の中で独特です。類似の化合物には次のものがあります。
チオトロピウム: COPDに使用される別の長時間作用性ムスカリン拮抗薬ですが、ドライパウダー吸入器によって投与されます。
グリコピロレート: COPDに使用される第四級アンモニウム化合物ですが、化学構造と薬物動態プロファイルが異なります。
アクリジニウム: レベフェナシンに比べて作用時間が短い長時間作用性ムスカリン拮抗薬.
レベフェナシンの独特の構造とM3受容体からの長い解離半減期により、より少ない抗ムスカリン副作用で持続的な気管支拡張を達成できます .
生物活性
Revefenacin is a novel, lung-selective, long-acting muscarinic antagonist (LAMA) developed for the nebulized treatment of chronic obstructive pulmonary disease (COPD). This compound has shown significant promise in improving lung function and patient-reported outcomes in clinical trials, particularly for patients with moderate to very severe COPD.
This compound works by selectively antagonizing muscarinic receptors, particularly the M3 subtype, which are primarily located in the airway smooth muscle. By inhibiting these receptors, this compound leads to bronchodilation, reducing airway resistance and improving airflow. Its pharmacokinetic profile indicates that it is extensively metabolized in the body, primarily yielding a hydrolytic metabolite (THRX-195518), which is less active than the parent compound but contributes to its overall efficacy and safety profile .
Clinical Efficacy
The efficacy of this compound has been demonstrated in multiple Phase III clinical trials. Key findings include:
- Improvement in Forced Expiratory Volume (FEV1) : In two replicate studies (Study 0126 and Study 0127), this compound administered at doses of 88 µg and 175 µg showed significant improvements in trough FEV1 compared to placebo. Specifically:
- Overall Treatment Effect (OTE) : Pooled data from both studies indicated that this compound increased OTE trough FEV1 by 115 mL (88 µg) and 142 mL (175 µg), both statistically significant .
- Rapid Onset of Action : A significant increase in FEV1 was observed within 2 hours after the first dose, underscoring its rapid bronchodilatory effect .
Patient-Reported Outcomes
In addition to pulmonary function improvements, this compound has positively impacted health-related quality of life measures. In a post-hoc analysis involving patients with comorbid anxiety or depression, this compound significantly improved scores on the St. George's Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), indicating enhanced patient-reported outcomes across various subgroups .
Safety Profile
This compound has been well tolerated across clinical trials, with a low incidence of treatment-emergent adverse events. The most common side effects were mild antimuscarinic effects such as dry mouth. Importantly, there were no major safety concerns reported during the trials, supporting its use as a long-term treatment option for COPD patients .
Efficacy Data from Phase III Trials
Parameter | This compound 88 µg | This compound 175 µg | Placebo |
---|---|---|---|
Day 85 Trough FEV1 Increase (mL) | 79 | 146 | - |
OTE Trough FEV1 Increase (mL) | 115 | 142 | - |
Peak FEV1 Increase (0-2 hours) | 127 | 129 | - |
Adverse Events | Minor | Minor | - |
Patient Subgroup Analysis
Subgroup | FEV1 Improvement | SGRQ Improvement |
---|---|---|
Anxiety (A) | Significant | Significant |
Depression (D) | Not significant | Not significant |
Both Anxiety & Depression (+A/+D) | Significant | Significant |
Neither (-A/-D) | Significant | Significant |
特性
IUPAC Name |
[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWDCIFZSGNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027775 | |
Record name | Revefenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
< 1 mg/ml | |
Record name | Revefenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine. | |
Record name | Revefenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864750-70-9 | |
Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Revefenacin [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revefenacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Revefenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVEFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Revefenacin?
A1: this compound is a long-acting muscarinic antagonist (LAMA). It exerts its bronchodilatory effect by competitively binding to muscarinic receptors, primarily the M3 subtype, in the airways. [, , , ] This binding prevents acetylcholine, the endogenous agonist, from activating these receptors, thereby inhibiting bronchoconstriction. [, , ]
Q2: How does this compound's kinetic selectivity for the M3 receptor contribute to its therapeutic profile?
A2: this compound demonstrates slower dissociation from the M3 receptor compared to the M2 receptor, resulting in kinetic selectivity for M3. [] This selectivity is advantageous as M3 receptors are predominantly found in airway smooth muscle, making this compound's bronchodilatory effect more targeted and potentially minimizing systemic anticholinergic side effects associated with M2 receptor antagonism. [, , ]
Q3: What are the downstream effects of this compound binding to M3 receptors in the airways?
A3: By blocking acetylcholine's action on M3 receptors, this compound inhibits smooth muscle contraction in the airways, leading to bronchodilation. [, , , ] This bronchodilation results in increased airflow and reduced airway resistance, improving lung function in patients with chronic obstructive pulmonary disease (COPD). [, , , , ]
Q4: What is the molecular structure of this compound?
A4: this compound possesses a unique biphenyl carbamate tertiary amine structure. [] This structure differs from the quaternary amine structure common to many previously approved LAMAs. []
Q5: Has the compatibility of this compound with other drugs been investigated?
A5: Yes, a study assessed the physicochemical compatibility of this compound inhalation solution with Formoterol Fumarate inhalation solution. [] This study demonstrated the stability of the mixture for up to 25 hours at room temperature, supporting the potential for co-administration of these two drugs in clinical settings. []
Q6: What is the absorption profile of this compound?
A6: this compound exhibits low absolute bioavailability (2.8%) after oral administration. [] This low bioavailability is attributed to extensive first-pass metabolism and is consistent with its intended route of administration via nebulization. [, ]
Q7: How is this compound metabolized?
A7: The primary metabolic pathway for this compound is hydrolysis to its major metabolite, THRX-195518 (M2). [] Both this compound and THRX-195518 undergo hepatic-biliary and fecal elimination, with negligible renal excretion. []
Q8: Does the metabolite THRX-195518 contribute significantly to this compound's pharmacological activity?
A8: THRX-195518 exhibits a 10-fold lower binding affinity for the M3 receptor compared to this compound. [] Receptor occupancy analysis suggests that THRX-195518's contribution to systemic pharmacology is minimal after inhaled this compound administration. []
Q9: Does renal or hepatic impairment affect this compound's pharmacokinetics?
A9: While systemic exposure to this compound increased modestly in subjects with severe renal impairment, it remained similar between subjects with moderate hepatic impairment and those with normal hepatic function. [, ] The observed increase in plasma exposure to THRX-195518 in individuals with severe renal or moderate hepatic impairment is not expected to be clinically significant given its low antimuscarinic potency, minimal systemic levels after inhaled this compound administration, and favorable safety profile. []
Q10: What preclinical studies were conducted to evaluate this compound's pharmacological activity?
A10: Preclinical studies using isolated airway tissues from rats, guinea pigs, and humans demonstrated that this compound potently antagonizes muscarinic receptor-mediated contractile responses. [] These antagonistic effects were slow to reverse, supporting the long duration of action observed in clinical trials. []
Q11: What were the primary endpoints in the phase 3 clinical trials evaluating this compound's efficacy in COPD patients?
A11: The primary endpoint in the replicate 12-week phase 3 trials (NCT02459080, NCT02512510) was the change from baseline in trough forced expiratory volume in one second (FEV1) at Day 85. [, ] Secondary endpoints included the change in peak FEV1 from baseline to Day 1. []
Q12: What were the key findings regarding this compound's efficacy in these phase 3 trials?
A12: Both the 88 μg and 175 μg doses of this compound demonstrated statistically significant improvements in trough FEV1 compared to placebo at Day 85. [, ] Pooled data analysis also showed significant improvements in peak FEV1 for both doses compared to placebo. []
Q13: Did this compound demonstrate efficacy in COPD patients with different levels of disease severity?
A13: Subgroup analyses of the phase 3 trials indicated that this compound improved lung function in COPD patients across different levels of disease severity, including those with more severe airflow obstruction. [, , , , ]
Q14: Did this compound demonstrate efficacy in COPD patients already receiving other therapies?
A14: this compound demonstrated efficacy in patients both with and without concomitant use of long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS). [, , ] Improvements in lung function and health outcomes were observed regardless of concomitant therapy. []
Q15: What is the safety profile of this compound based on clinical trial data?
A15: this compound was generally well-tolerated in clinical trials, with a low incidence of systemic anticholinergic adverse events. [, , , , ] The most common adverse events reported were generally mild and similar to those observed with placebo, including worsening COPD, cough, headache, and nasopharyngitis. [, , ] No evidence of an increased risk of major cardiovascular events was observed. [, ]
Q16: What is the rationale for delivering this compound via nebulization?
A16: Nebulized delivery offers several advantages for COPD patients who may have difficulty using other inhaler devices. [, , , ] Nebulizers do not require the same level of inspiratory flow as dry powder inhalers, making them suitable for patients with severe airflow obstruction or those who have difficulty coordinating inhalation. [, , , , ] This method of administration also allows for more efficient drug delivery to the lungs, particularly in patients with poor inhaler technique. []
Q17: How does the lung deposition of this compound delivered via nebulizer compare to that of other inhaled LAMAs?
A17: A study using functional respiratory imaging (FRI) demonstrated more efficient intrathoracic and peripheral deposition for this compound delivered via a standard jet nebulizer compared to Tiotropium delivered via HandiHaler® DPI in patients with COPD. [] This finding suggests that nebulized this compound may be more effective in reaching the smaller airways, potentially leading to better bronchodilation. []
Q18: Has the impact of this compound on patient-reported outcomes been evaluated?
A18: Yes, clinical trials have assessed the impact of this compound on various patient-reported outcomes, including health status and dyspnea. [, , , ] Significant improvements in health status, as measured by the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), were observed in this compound-treated patients compared to placebo. [, , , ]
Q19: Have any studies examined the cost-effectiveness of this compound compared to other COPD treatments?
A19: Yes, at least one study (EE538) has been conducted to assess the cost-utility of this compound compared to Tiotropium in the treatment and management of COPD. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。